8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione is a complex organic compound with the molecular formula C20H17BrN6O2 and a molecular weight of 453.29 g/mol . This compound is known for its role as an intermediate in the synthesis of selective inhibitors of dipeptidyl peptidase 4 (DPP4), which are used in the treatment of type 2 diabetes .
準備方法
The synthesis of 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione involves several steps. One common method includes the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate and acetone . The reaction mixture is heated to 40°C and stirred for 4 hours . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include sodium carbonate and acetone for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione is primarily used in scientific research for the development of selective inhibitors of dipeptidyl peptidase 4 (DPP4) . . The compound’s unique structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research.
作用機序
The compound exerts its effects by acting as an intermediate in the synthesis of DPP4 inhibitors . DPP4 is an enzyme that degrades incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP4, these compounds help increase the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
類似化合物との比較
Similar compounds include other DPP4 inhibitors such as sitagliptin, saxagliptin, and linagliptin. Compared to these compounds, 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione is unique due to its specific structure and the presence of the bromine atom, which may influence its reactivity and interaction with biological targets.
特性
分子式 |
C20H18BrN6O2+ |
---|---|
分子量 |
454.3 g/mol |
IUPAC名 |
8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C20H18BrN6O2/c1-4-5-10-26-16-17(24-19(26)21)25(3)20(29)27(18(16)28)11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9,16H,10-11H2,1-3H3/q+1 |
InChIキー |
UQSNIJDAATWWPJ-UHFFFAOYSA-N |
正規SMILES |
CC#CC[N+]1=C(N=C2C1C(=O)N(C(=O)N2C)CC3=NC4=CC=CC=C4C(=N3)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。